An In-depth Technical Guide to 3-(4-Methoxybenzoyl)propionic Acid (CAS: 3153-44-4)
An In-depth Technical Guide to 3-(4-Methoxybenzoyl)propionic Acid (CAS: 3153-44-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxybenzoyl)propionic acid, with the CAS number 3153-44-4, is a ketoacid that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a methoxy-substituted benzene ring attached to a propionic acid chain via a carbonyl group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known and potential applications in pharmaceutical research and development.
Physicochemical and Spectroscopic Data
The fundamental properties of 3-(4-Methoxybenzoyl)propionic acid are summarized in the tables below, providing a quick reference for researchers.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3153-44-4 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Appearance | White to cream or pale brown crystalline powder | [3] |
| Melting Point | 148-150 °C | [1] |
| Boiling Point | 307.4 °C (rough estimate) | [3] |
| Solubility | Almost insoluble in water at room temperature; soluble in organic solvents like ethanol and ether. | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Details | Reference(s) |
| ¹H NMR (90 MHz, DMSO-d₆) | δ (ppm): 12.1 (s, 1H, COOH), 7.97 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.19 (t, 2H, CH₂), 2.56 (t, 2H, CH₂) | [4] |
| Mass Spectrum (EI) | m/z (relative intensity): 208 (M⁺, 16.4), 135 (100.0), 107 (8.0), 92 (5.3), 77 (8.0) | [4] |
| Infrared (IR) Spectrum | Characteristic absorptions for C=O (ketone and carboxylic acid), C-O, O-H, and aromatic C-H bonds are expected. A representative spectrum can be found at the provided reference. | [5] |
Experimental Protocols
Synthesis of 3-(4-Methoxybenzoyl)propionic Acid via Friedel-Crafts Acylation
This protocol describes a common and efficient method for the synthesis of 3-(4-Methoxybenzoyl)propionic acid.
Workflow of the Synthesis:
Caption: Synthesis workflow for 3-(4-Methoxybenzoyl)propionic acid.
Materials:
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Anisole
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Succinic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂) or another suitable solvent
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Ice
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Concentrated hydrochloric acid (HCl)
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol or methanol for recrystallization
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in a suitable solvent like dichloromethane.
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Addition of Catalyst: Carefully add anhydrous aluminum chloride to the solution in portions while stirring. The reaction is exothermic.
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Addition of Anisole: Slowly add anisole to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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Cool the reaction mixture in an ice bath.
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Slowly quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with the organic solvent.
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Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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-
Isolation and Purification:
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Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to yield white to off-white crystals.
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Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be used for the analysis of 3-(4-Methoxybenzoyl)propionic acid.
Table 3: HPLC Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | Typically 10-20 µL |
Applications in Research and Drug Development
Key Synthetic Intermediate
3-(4-Methoxybenzoyl)propionic acid is a crucial intermediate in the synthesis of the antidepressant drug Agomelatine . The synthesis of Agomelatine involves the conversion of this ketoacid to the corresponding naphthalene derivative.
Logical Relationship in Agomelatine Synthesis:
Caption: Role as an intermediate for Agomelatine.
Potential as a Scaffold for Biologically Active Molecules
While direct biological activity of 3-(4-Methoxybenzoyl)propionic acid is not extensively documented, its core structure is present in molecules being investigated for various therapeutic applications.
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Bcl-2 Inhibitors: The benzoylpropionic acid scaffold is found in some compounds designed as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. Overexpression of Bcl-2 is implicated in the survival of cancer cells, making it an attractive target for cancer therapy.
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PPAR-γ Agonists: Aryl-propionic acid derivatives have been explored as potential agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, and its agonists are used in the treatment of type 2 diabetes.
Note: At present, there are no published, detailed experimental protocols for the use of 3-(4-Methoxybenzoyl)propionic acid in biological assays for Bcl-2 inhibition or PPAR-γ agonism. The information above is based on research on structurally related compounds.
Safety and Handling
According to available safety data sheets, 3-(4-Methoxybenzoyl)propionic acid is not classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.
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Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
3-(4-Methoxybenzoyl)propionic acid is a readily synthesizable and versatile chemical intermediate with established importance in the pharmaceutical industry, particularly in the production of Agomelatine. While its direct biological activities are not yet fully explored, its structural motifs suggest potential for its use as a scaffold in the design of novel therapeutic agents targeting pathways involved in cancer and metabolic diseases. This guide provides a solid foundation of its properties and synthesis for researchers and developers working with this compound.
References
- 1. 3-(4-Methoxybenzoyl)propionic acid 97 3153-44-4 [sigmaaldrich.com]
- 2. htsbiopharma.com [htsbiopharma.com]
- 3. 3-(4-methoxybenzoyl)propionic acid 3153-44-4 [mingyuanchemical.com]
- 4. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) 1H NMR spectrum [chemicalbook.com]
- 5. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) IR2 spectrum [chemicalbook.com]
